molecular formula C21H23NO3 B5830909 mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone

mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone

Cat. No. B5830909
M. Wt: 337.4 g/mol
InChI Key: PEGPNLZTOGXCBR-UHFFFAOYSA-N
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Description

Mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone, also known as MPPM, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. MPPM is a member of the family of arylmethanone compounds and is known for its ability to selectively inhibit the activity of the protein kinase CK2. The purpose of

Mechanism of Action

The mechanism of action of mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone involves its ability to selectively inhibit the activity of CK2. CK2 is a protein kinase that is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2 activity, mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone has the potential to disrupt these cellular processes and provide therapeutic benefits in a variety of disease states.
Biochemical and Physiological Effects
mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone can reduce tumor growth in animal models of cancer. mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone has also been shown to have anti-inflammatory effects in animal models of inflammation.

Advantages and Limitations for Lab Experiments

Mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone has several advantages for lab experiments, including its ability to selectively inhibit the activity of CK2 and its potential therapeutic benefits in a variety of disease states. However, mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone also has limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone, including the development of more effective synthesis methods, the investigation of its potential therapeutic benefits in a variety of disease states, and the identification of potential side effects and toxicity. Additionally, the development of new analogs of mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone with improved pharmacological properties may also be an area of future research.
Conclusion
Mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone is a synthetic compound that has been widely studied for its potential use in various scientific research applications. mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone selectively inhibits the activity of CK2 and has the potential to provide therapeutic benefits in a variety of disease states. While mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone has several advantages for lab experiments, it also has limitations and potential toxicity at high concentrations. Future research on mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone may focus on the development of more effective synthesis methods, investigation of its potential therapeutic benefits, and the development of new analogs with improved pharmacological properties.

Synthesis Methods

Mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone can be synthesized using a variety of methods, including the reaction of 4-(4-morpholinylcarbonyl)phenylacetic acid with mesityl chloride in the presence of a base. The resulting product can then be purified using column chromatography. Other methods for synthesizing mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone have also been reported in the literature.

Scientific Research Applications

Mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone has been studied for its potential use in a variety of scientific research applications, including cancer therapy, neurodegenerative diseases, and inflammation. mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone has been shown to selectively inhibit the activity of CK2, a protein kinase that is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2 activity, mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone has the potential to disrupt these cellular processes and provide therapeutic benefits in a variety of disease states.

properties

IUPAC Name

[4-(morpholine-4-carbonyl)phenyl]-(2,4,6-trimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-14-12-15(2)19(16(3)13-14)20(23)17-4-6-18(7-5-17)21(24)22-8-10-25-11-9-22/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGPNLZTOGXCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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